molecular formula C20H15Br2N3O6 B11114420 2-(2,6-dibromo-4-methoxyphenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11114420
M. Wt: 553.2 g/mol
InChI Key: PDODYZOQQBYXCX-AUEPDCJTSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, methoxy, nitrophenyl, and furan groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of bromine atoms to the phenoxy group.

    Methoxylation: Addition of a methoxy group to the phenoxy ring.

    Condensation: Formation of the hydrazide linkage through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, followed by purification steps to ensure the desired purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield corresponding amines, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with cellular receptors: Modulating signaling pathways and cellular responses.

    Inducing oxidative stress: Generating reactive oxygen species that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-4-methoxyphenol: Shares the bromine and methoxy groups but lacks the hydrazide linkage.

    4-nitrophenylfuran: Contains the nitrophenyl and furan groups but lacks the bromine and methoxy groups.

Uniqueness

2-(2,6-dibromo-4-methoxyphenoxy)-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H15Br2N3O6

Molecular Weight

553.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H15Br2N3O6/c1-29-15-8-16(21)20(17(22)9-15)30-11-19(26)24-23-10-14-6-7-18(31-14)12-2-4-13(5-3-12)25(27)28/h2-10H,11H2,1H3,(H,24,26)/b23-10+

InChI Key

PDODYZOQQBYXCX-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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